N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(5-14-2)10-8(12)9(13)11-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMUIVFBGDLRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of cyclopropylamine with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
- The intermediate then reacts with 1-methoxypropan-2-amine to yield this compound.
Cyclopropylamine: reacts with to form an intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction may produce amines.
Scientific Research Applications
N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Thermal Behavior
Oxalamide derivatives are tailored by modifying substituents to optimize their nucleation efficiency. Key analogs include:
Key Observations :
- Compound 1 exhibits three phase transitions (59.2°C, 147.9°C, and 203.4°C), attributed to crystal reorganizations and melting . Its long ester chains enable dissolution in PHB melts but require slower cooling for nucleation.
- Compound 2 , with shorter spacers, phase-separates closer to PHB’s crystallization temperature (≈60°C), enabling efficient nucleation even at industrial cooling rates (~60°C/min) .
- The target compound ’s 1-methoxypropan-2-yl group likely enhances melt compatibility compared to Compound 58’s bulky 4-methoxyphenethyl group, which may reduce dispersion homogeneity .
Nucleation Efficiency in PHB
Nucleation efficiency is quantified by crystallization half-life ($t{0.5}$), crystallization temperature ($Tc$), and crystallinity (Δ$H_c$). Data for analogous compounds:
| Compound | Concentration (wt%) | $T_c$ (°C) | $t_{0.5}$ (min) | Δ$H_c$ (J/g) |
|---|---|---|---|---|
| PHB (Neat) | 0 | 53.0 | 12.5 | 45 |
| Compound 2 | 0.5 | 115.0 | 2.8 | 78 |
| Compound 2 | 1.0 | 112.5 | 3.5 | 72 |
| Boron Nitride | 1.0 | 110.0 | 4.0 | 68 |
Key Findings :
- Compound 2 at 0.5 wt% reduces $t{0.5}$ by 77% and increases Δ$Hc$ by 73% compared to neat PHB, demonstrating superior nucleation efficiency .
- The target compound is expected to outperform aromatic analogs (e.g., Compound 58) due to its branched ether group, which improves melt dispersion and phase separation kinetics. However, excessive concentrations (>0.5 wt%) may lead to agglomeration, reducing surface-area-to-volume ratio and $T_c$ .
Hydrogen Bonding and Self-Assembly
Compatibility with Industrial Processing
- Compound 2 operates effectively at cooling rates up to 60°C/min, making it suitable for injection molding .
- Traditional nucleating agents (e.g., boron nitride, cyanuric acid) require slower cooling (~10°C/min), limiting industrial applicability .
- The target compound ’s structural design likely bridges this gap, offering rapid crystallization under high-speed processing conditions.
Biological Activity
N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds that incorporate cyclopropane and oxalamide functionalities. The structural characteristics contribute to its unique biochemical interactions. The presence of the cyclopropyl group is known to enhance the compound's metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular metabolism or signaling pathways.
- Receptor Modulation : The compound could interact with receptors, altering their activity and influencing downstream signaling cascades.
- Oxidative Stress Reduction : Similar compounds have been noted for their antioxidant properties, which could be a mechanism for protecting cells from oxidative damage.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, it has shown potential cytotoxic effects against human myeloid leukemia cells (U937) in vitro.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of U937 cell proliferation | |
| Antibacterial | Potential antibacterial effects | |
| Antifungal | Potential antifungal effects |
Case Studies and Research Findings
A variety of studies have explored the biological activity of compounds similar to this compound. Notably:
- Cytotoxicity Studies : Research has demonstrated that derivatives with similar structural motifs exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with cyclopropane rings have been associated with strong anti-cancer properties, highlighting the relevance of structural features in determining biological activity.
- Antioxidant Activity : Studies on related compounds indicate that they possess antioxidant properties, which could contribute to their protective effects in cellular systems.
- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds can modulate key signaling pathways involved in cell survival and apoptosis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption and Distribution : The cyclopropyl group may enhance lipophilicity, influencing absorption rates.
- Metabolism : Initial findings suggest that metabolic pathways involving cytochrome P450 enzymes could be relevant for the biotransformation of this compound.
- Toxicological Assessment : Preliminary toxicological evaluations indicate a favorable safety profile; however, comprehensive studies are necessary to fully understand the toxicity spectrum.
Q & A
Basic: What are the optimized synthetic routes for N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide?
Methodological Answer:
The synthesis involves two key steps: (1) activation of oxalic acid derivatives and (2) coupling with amines. A typical protocol uses oxalyl chloride to generate an oxalyl intermediate, followed by sequential reaction with cyclopropylamine and 1-methoxypropan-2-amine.
- Step 1 : React oxalyl chloride with cyclopropylamine in anhydrous dichloromethane (DCM) under nitrogen, yielding N1-cyclopropyl oxalyl chloride intermediate .
- Step 2 : Add 1-methoxypropan-2-amine dropwise at 0°C, stirring for 12–24 hours. Purify via column chromatography (ethyl acetate/hexane) to isolate the product (yield: ~65–75%) .
Critical Considerations : - Use Schlenk techniques to exclude moisture, as oxalyl chloride is moisture-sensitive.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Basic: How is the structural conformation of this compound characterized?
Methodological Answer:
Structural confirmation relies on NMR, X-ray crystallography , and FTIR :
- ¹H/¹³C NMR :
- X-ray : The oxalamide group adopts a planar trans conformation (C=O and N-H groups antiperiplanar), enabling strong hydrogen bonding .
- FTIR : N-H stretches at 3300–3200 cm⁻¹ and C=O stretches at 1680–1650 cm⁻¹ confirm amide bonding .
Advanced: How do substituents (cyclopropyl vs. other alkyl groups) influence the compound’s hydrogen-bonding capacity and thermal stability?
Methodological Answer:
The cyclopropyl group enhances rigidity and hydrogen-bonding density compared to linear alkyl chains (e.g., isopropyl):
- Hydrogen Bonding : Cyclopropyl’s strained ring restricts rotational freedom, stabilizing planar oxalamide conformations. This promotes intermolecular H-bonding networks (e.g., in crystal lattices or polymers), increasing melting points (Tm) by ~20–30°C compared to cyclohexyl analogs .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 250–270°C, attributed to robust H-bonding and cyclopropyl’s thermal resistance .
Comparative Data :
| Substituent | Tm (°C) | Td (°C) |
|---|---|---|
| Cyclopropyl | 180–190 | 250–270 |
| Cyclohexyl | 160–170 | 230–250 |
| Isobutyl | 140–150 | 220–240 |
Advanced: What strategies resolve contradictions in biological activity data for oxalamide derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from solubility differences or conformational flexibility :
- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS 1:9) to enhance bioavailability. For example, 1-methoxypropan-2-yl improves solubility in polar solvents compared to bulkier substituents .
- Conformational Analysis : MD simulations reveal that cyclopropyl’s rigidity stabilizes bioactive conformations, whereas flexible groups (e.g., ethyl) adopt non-binding poses .
Validation : Pair in vitro assays (e.g., MIC testing) with computational docking to correlate activity with H-bond donor/acceptor positioning .
Advanced: How is this compound utilized in designing thermoplastic elastomers (TPEs) with tunable mechanical properties?
Methodological Answer:
The oxalamide group acts as a hydrogen-bonding crosslinker in segmented poly(ether amide)s:
- Synthesis : Couple this compound with polytetrahydrofuran (PTHF, Mn = 2000 g/mol) via melt polycondensation .
- Structure-Property Relationships :
- Two oxalamide groups in hard segments provide Tm = 220°C and tensile strength = 25 MPa.
- Three oxalamide groups increase Tm to 240°C but reduce processability due to high melt viscosity .
Optimal Design : Balance H-bond density (two oxalamides) with aliphatic spacers (e.g., hexamethylene) to enhance elasticity without sacrificing thermal stability .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
Polymorphism is assessed via DSC, PXRD, and solid-state NMR :
- DSC : Endothermic peaks at 185°C (Form I) vs. 175°C (Form II) indicate distinct crystal packing .
- PXRD : Form I shows intense peaks at 2θ = 12.5° and 15.7°, while Form II has peaks at 11.8° and 14.2° .
- ¹³C SS-NMR : Form I exhibits resolved carbonyl signals (δ 170–175 ppm), whereas Form II shows peak broadening due to disordered H-bonding .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles; use fume hoods due to potential amine vapors .
- Storage : Keep in sealed containers under nitrogen at 4°C to prevent hydrolysis .
- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .
Advanced: How does the methoxypropan-2-yl group influence solubility and crystallization kinetics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
